Superior NMT Inhibitory Potency: Direct pI50 Comparison with 3,4-Dichlorophenylacetamidine
2,3-Dichlorobenzamidine exhibits the highest potency against rabbit adrenal norepinephrine N-methyltransferase (NMT) within its study cohort, surpassing the closest comparator, 3,4-dichlorophenylacetamidine. The pI50 value for 2,3-dichlorobenzamidine is 5.55, compared to 5.36 for the comparator [1]. This difference represents a quantifiable potency advantage for the target compound.
| Evidence Dimension | NMT Inhibitory Potency (pI50) |
|---|---|
| Target Compound Data | 5.55 |
| Comparator Or Baseline | 3,4-Dichlorophenylacetamidine: 5.36 |
| Quantified Difference | ΔpI50 = 0.19 (2,3-dichlorobenzamidine is more potent) |
| Conditions | In vitro enzyme assay using NMT from rabbit adrenal glands; competitive inhibition with norepinephrine as the variable substrate. |
Why This Matters
For research applications requiring maximal in vitro NMT inhibition, this quantitative potency edge makes 2,3-dichloro-benzamidine hydrochloride the preferred choice over the next best comparator.
- [1] Fuller, R. W., Roush, B. W., Snoddy, H. D., & Molloy, B. B. (1975). Norepinephrine N-methyltransferase inhibition by benzamidines, phenylacetamidines, benzylguanidines, and phenylethylguanidines. Journal of Medicinal Chemistry, 18(3), 304-307. View Source
